(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide
Overview
Description
(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring an amino group, a phenyl ring, and a dimethylated amide, makes it an interesting subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of ionotropic glutamate receptor, which plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2R,6R)-HNK acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . (2r,6r)-hnk also seems to reduce rapid glutamate release at some synapses . Therefore, it decreases presynaptic activity and glutamate release .
Biochemical Pathways
The compound’s action affects the glutamatergic system , leading to changes in the adenosine A1 receptor signaling pathway . This pathway mediates inhibitory actions of (2R,6R)-HNK on glutamate release . Signal transduction studies have demonstrated that (2R,6R)-HNK reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling .
Pharmacokinetics
Similar compounds like ketamine and its metabolites are known to have rapid onset and short duration of action, suggesting that (2r,6r)-hnk might have similar properties .
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include a decrease in neuronally released glutamate . This reduction in glutamate release is associated with the compound’s antidepressant-like actions . Moreover, systemic administration of an A1R antagonist counteracts the antidepressant-like actions of (2R,6R)-HNK .
Biochemical Analysis
Biochemical Properties
(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid residues in enzymes, potentially affecting their catalytic activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, it may impact cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the cell. For instance, this compound may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its activity and function, as it may need to reach specific cellular sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-phenylpropanoic acid.
Amidation: The carboxylic acid group of the starting material is converted to an amide using reagents like dimethylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N,N-dimethyl-3-phenylpropanamide: The enantiomer of (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide with similar chemical properties but different biological activity.
N,N-dimethyl-3-phenylpropanamide: Lacks the chiral center and amino group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a dimethylated amide. This combination of features makes it a valuable compound for studying stereochemistry and exploring its potential in various scientific fields.
Properties
IUPAC Name |
(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCGVAOWUFKCRN-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262882 | |
Record name | (αR)-α-Amino-N,N-dimethylbenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230643-52-4 | |
Record name | (αR)-α-Amino-N,N-dimethylbenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230643-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Amino-N,N-dimethylbenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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